(R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline
Description
®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a Boc-protected aminomethyl group at the 3-position of the tetrahydroisoquinoline ring system. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13-8-11-6-4-5-7-12(11)9-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPJFZLSLVQET-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-1,2,3,4-tetrahydroisoquinoline.
Protection of the Amine Group: The amine group of the starting material is protected using Boc anhydride in the presence of a base such as triethylamine. This step results in the formation of ®-Boc-1,2,3,4-tetrahydroisoquinoline.
Formylation: The protected amine is then subjected to formylation using formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the aminomethyl group at the 3-position.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce different substituents at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the development of novel materials and as a precursor in the production of fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline: The enantiomer of the compound with similar chemical properties but different biological activities.
3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline: The racemic mixture containing both ® and (S) enantiomers.
N-Boc-1,2,3,4-tetrahydroisoquinoline: A similar compound without the aminomethyl group at the 3-position.
Uniqueness
®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is unique due to its chiral nature and the presence of the Boc-protected aminomethyl group. This makes it a valuable intermediate in asymmetric synthesis and a useful tool in stereochemical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
